1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea
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Overview
Description
1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea is a synthetic organic compound characterized by the presence of a thiadiazole ring, a methoxy group, and a cyclobutyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Cyclobutyl Urea Moiety: The final step involves the coupling of the thiadiazole derivative with a cyclobutyl isocyanate or a similar reagent under controlled conditions to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea has several scientific research applications:
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Agricultural Science: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or fungicides.
Material Science: The unique structural features of this compound could be exploited in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea depends on its specific application:
Biological Systems: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: The thiadiazole ring and urea moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(cyclobutyl)urea: Lacks the methyl group on the cyclobutyl ring.
1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclopentyl)urea: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(5-Methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea is unique due to the presence of the 3-methylcyclobutyl group, which may impart distinct steric and electronic properties, influencing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-methoxy-1,3,4-thiadiazol-2-yl)-3-(3-methylcyclobutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-5-3-6(4-5)10-7(14)11-8-12-13-9(15-2)16-8/h5-6H,3-4H2,1-2H3,(H2,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPYEBYGYJCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)NC2=NN=C(S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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